Citrocin: A Dual-Action Antimicrobial Peptide Targeting Bacterial Transcription and Biofilm Integrity
Citrocin: A Dual-Action Antimicrobial Peptide Targeting Bacterial Transcription and Biofilm Integrity
For Immediate Release
PRINCETON, NJ & CHONGQING, CHINA – December 4, 2025 – New research has elucidated the multifaceted mechanism of action of Citrocin, a potent antimicrobial lasso peptide. Scientific investigations reveal that Citrocin exhibits a dual-pronged attack against pathogenic bacteria, functioning as a formidable inhibitor of bacterial RNA polymerase and a disruptor of bacterial biofilms, particularly in Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of Citrocin's molecular interactions and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals.
Citrocin, a 19-amino acid lasso peptide originally identified in Citrobacter pasteurii and Citrobacter braakii, demonstrates significant promise in the development of novel antimicrobial therapies.[1][2] Its unique, sterically constrained structure contributes to its remarkable stability.[1]
Core Mechanism 1: Inhibition of Bacterial RNA Polymerase
Citrocin's primary bactericidal activity stems from its potent inhibition of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[2][3] By binding to RNAP, Citrocin effectively halts the process of gene expression, leading to bacterial cell death.
Biochemical assays have demonstrated that Citrocin is a more potent inhibitor of E. coli RNAP in vitro compared to the well-characterized lasso peptide microcin (B1172335) J25.[2][3] This suggests a high-affinity interaction with the enzyme. The proposed mechanism involves Citrocin binding within the RNAP secondary channel, a critical passage for nucleoside triphosphates (NTPs) to reach the active site. This obstruction is thought to sterically hinder the folding of the trigger loop, a crucial element for efficient catalysis by RNAP.
Quantitative Analysis of Antimicrobial and RNAP Inhibitory Activity
The antimicrobial efficacy of Citrocin has been quantified against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) determined. Furthermore, its potent inhibitory effect on RNA polymerase has been established.
| Parameter | Organism/Target | Value | Reference |
| MIC | Escherichia coli (EHEC) O157:H7 TUV93-0 | 16 μM | [2] |
| MIC Range | E. coli and Citrobacter strains | 16 - 125 μM | [2] |
| MIC | Salmonella Newport | 1000 μM | [2] |
| MIC | Pseudomonas aeruginosa | 0.3 mg/mL | [4][5] |
| MBC | Pseudomonas aeruginosa | 0.3 mg/mL | [4][5] |
| RNAP Inhibition | E. coli RNAP | ~100-fold more potent than microcin J25 in vitro | [2][3] |
Core Mechanism 2: Disruption of Pseudomonas aeruginosa Biofilms
In addition to its direct bactericidal action, Citrocin demonstrates significant anti-biofilm activity against the opportunistic pathogen Pseudomonas aeruginosa.[4][5] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confer protection against antibiotics and host immune responses.
Citrocin's anti-biofilm mechanism is multifactorial, involving:
-
Inhibition of Biofilm Formation: Citrocin effectively prevents the initial formation of P. aeruginosa biofilms.[4][5]
-
Eradication of Mature Biofilms: At higher concentrations, Citrocin can disperse established biofilms.[4][5]
-
Reduction of Extracellular Polysaccharides (EPS): A key component of the biofilm matrix, EPS production is significantly curtailed by Citrocin.[4]
-
Suppression of Swarming Motility: This form of bacterial movement, crucial for biofilm expansion, is inhibited by Citrocin.[4]
-
Alteration of Biofilm Metabolic Activity: Citrocin disrupts the metabolic processes within the biofilm.[4]
Metabolomic studies have revealed that Citrocin significantly alters the metabolic profile of P. aeruginosa, up-regulating 26 and down-regulating 83 metabolites.[4][5] These changes primarily affect amino acid, fatty acid, organic acid, and sugar metabolism, with a notable impact on glucose and amino acid metabolic pathways.[4]
Quantitative Analysis of Anti-Biofilm Activity
The efficacy of Citrocin against P. aeruginosa biofilms has been quantified through various assays.
| Parameter | Concentration | Effect | Reference |
| Mature Biofilm Removal | MIC (0.3 mg/mL) | 42.7% | [4][5] |
| 2x MIC | 76.0% | [4][5] | |
| 4x MIC | 83.2% | [4][5] |
Visualizing the Mechanisms and Workflows
To further elucidate the molecular pathways and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.
In Vitro RNA Polymerase Inhibition Assay (Abortive Initiation Assay)
This assay quantifies the inhibitory effect of Citrocin on the initial stages of transcription.
-
Reaction Mixture Preparation: In a nuclease-free microcentrifuge tube, combine reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT), a DNA template containing a suitable promoter (e.g., T7A1 promoter), and E. coli RNA polymerase holoenzyme.
-
Inhibitor Addition: Add varying concentrations of Citrocin or a control substance to the reaction mixtures.
-
Initiation of Transcription: Initiate the reaction by adding a mixture of ATP, GTP, CTP, and a radiolabeled UTP (e.g., [α-³²P]UTP).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15 minutes) to allow for the synthesis of short, "abortive" RNA transcripts.
-
Quenching: Stop the reactions by adding a stop buffer containing EDTA.
-
Analysis: Separate the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the RNA products by autoradiography and quantify the band intensities to determine the extent of inhibition at different Citrocin concentrations, allowing for the calculation of an IC₅₀ value.
Biofilm Formation and Eradication Assays
These assays, based on crystal violet staining, quantify Citrocin's effect on biofilm biomass.
-
Bacterial Culture: Grow P. aeruginosa overnight in a suitable medium (e.g., Luria-Bertani broth).
-
Inoculation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate.
-
Treatment (Inhibition Assay): Immediately add different concentrations of Citrocin to the wells. For the eradication assay, allow the biofilm to form for 24-48 hours before adding Citrocin.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours.
-
Washing: Discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a microplate reader.
Swarming Motility Assay
This assay visualizes the effect of Citrocin on bacterial surface movement.
-
Plate Preparation: Prepare swarming agar (B569324) plates (e.g., nutrient broth with a low agar concentration, typically 0.5%).
-
Inoculation: In the center of the agar plate, spot a small volume of a mid-logarithmic phase culture of P. aeruginosa.
-
Treatment: Incorporate different concentrations of Citrocin into the agar medium before pouring the plates.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Analysis: Measure the diameter of the bacterial swarm to quantify the extent of motility.
Extracellular Polysaccharide (EPS) Quantification
This assay measures the amount of a key biofilm matrix component.
-
Biofilm Growth: Grow P. aeruginosa biofilms in the presence of varying concentrations of Citrocin as described in the biofilm formation assay.
-
EPS Extraction: Scrape the biofilms and resuspend them in a saline solution. Extract the EPS using a method such as ethanol (B145695) precipitation.
-
Quantification: Quantify the total carbohydrate content of the extracted EPS using the phenol-sulfuric acid method. Measure the absorbance at 490 nm and compare it to a standard curve of a known sugar (e.g., glucose).
Metabolomics Analysis
This provides a global view of the metabolic changes induced by Citrocin.
-
Sample Collection: Grow P. aeruginosa cultures with and without Citrocin treatment. Quench the metabolic activity rapidly (e.g., using cold methanol).
-
Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of acetonitrile, methanol, and water).
-
Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Processing: Process the raw data to identify and quantify the metabolites. Use statistical analysis to identify significant differences in metabolite levels between the treated and untreated groups.
-
Pathway Analysis: Use bioinformatics tools to map the differentially expressed metabolites to biochemical pathways to understand the metabolic impact of Citrocin.
Conclusion and Future Directions
Citrocin's dual mechanism of action, targeting both a fundamental intracellular process and the protective biofilm structure, makes it a highly promising candidate for further preclinical and clinical development. Its potency against E. coli RNAP and its efficacy in disrupting P. aeruginosa biofilms highlight its potential to address the challenges of antibiotic resistance. Future research should focus on optimizing its therapeutic index, exploring its efficacy against a broader range of pathogenic bacteria, and investigating its performance in in vivo models of infection. The detailed experimental protocols provided herein serve as a foundation for such future investigations.
